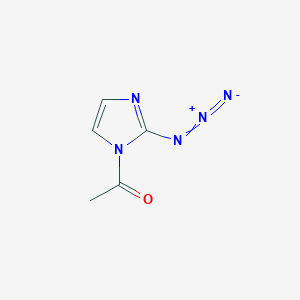
Germanium;tantalum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Germanium-tantalum compounds are a class of intermetallic compounds formed by the elements germanium and tantalum. These compounds are known for their unique properties, including high melting points, corrosion resistance, and significant applications in various high-tech fields. Germanium, with the symbol Ge and atomic number 32, is a metalloid with properties similar to silicon. Tantalum, with the symbol Ta and atomic number 73, is a transition metal known for its impressive resistance to corrosion and high melting point .
Méthodes De Préparation
The preparation of germanium-tantalum compounds typically involves high-temperature synthesis methods. One common method is the direct reaction of germanium and tantalum powders at elevated temperatures. The reaction conditions often require temperatures ranging from 775°C to 910°C to achieve the desired intermetallic compounds . Another method involves the reduction of tantalum pentachloride (TaCl5) with germanium in a hydrogen atmosphere. This method can produce various germanium-tantalum compounds, including Ta3Ge, Ta5Ge2, and TaGe2 .
Analyse Des Réactions Chimiques
Germanium-tantalum compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, tantalum reacts with halogens to form tantalum halides, such as tantalum pentafluoride (TaF5) and tantalum pentachloride (TaCl5) . Germanium can react with oxygen at high temperatures to form germanium dioxide (GeO2) and with halogens to form germanium halides, such as germanium tetrachloride (GeCl4) . These reactions often require specific conditions, such as high temperatures or the presence of catalysts, to proceed efficiently.
Applications De Recherche Scientifique
Germanium-tantalum compounds have significant applications in scientific research and various industries. In the field of chemistry, these compounds are used as catalysts in various chemical reactions. In the electronics industry, germanium-tantalum compounds are utilized in the production of semiconductors and optoelectronic devices due to their excellent electrical properties . In medicine, germanium compounds have been investigated for their potential anticancer and immunostimulating properties . Additionally, tantalum’s biocompatibility makes it suitable for use in medical implants and devices .
Mécanisme D'action
The mechanism of action of germanium-tantalum compounds involves their interaction with various molecular targets and pathways. Germanium compounds have been shown to normalize oxidative phosphorylation in cells, which can retard the growth of tumors by restoring cell oxygen respiration . Tantalum’s resistance to corrosion and biocompatibility make it an ideal material for medical implants, where it interacts with biological tissues without causing adverse reactions . The unique electronic properties of these compounds also play a crucial role in their applications in semiconductors and optoelectronics.
Comparaison Avec Des Composés Similaires
Germanium-tantalum compounds can be compared with other intermetallic compounds, such as germanium-silicon and tantalum-niobium compounds. Germanium-silicon compounds are widely used in the semiconductor industry due to their excellent electronic properties, but they lack the high melting points and corrosion resistance of germanium-tantalum compounds . Tantalum-niobium compounds, on the other hand, share similar high-temperature stability and corrosion resistance with germanium-tantalum compounds but are less commonly used in electronic applications . The unique combination of properties in germanium-tantalum compounds makes them particularly valuable in high-tech and medical applications.
Propriétés
Formule moléculaire |
GeTa |
|---|---|
Poids moléculaire |
253.58 g/mol |
Nom IUPAC |
germanium;tantalum |
InChI |
InChI=1S/Ge.Ta |
Clé InChI |
KCFSHSLJOWCIBM-UHFFFAOYSA-N |
SMILES canonique |
[Ge].[Ta] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5,6,7-Tetramethyl-4-methylidene-2-oxabicyclo[3.2.0]hept-6-en-3-one](/img/structure/B14642262.png)
![2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid](/img/structure/B14642272.png)
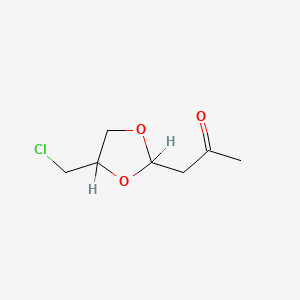
![2-[(Anilinomethyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14642277.png)
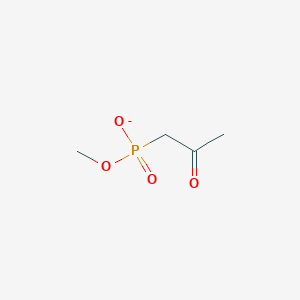
![[1,3]Thiazolo[4,5-H]quinazoline](/img/structure/B14642282.png)
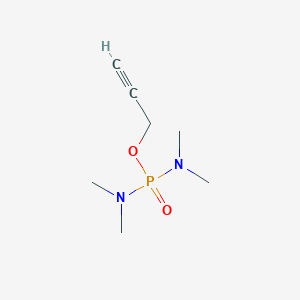

![8,10-Dinitro-7H-benzo[c]phenothiazine](/img/structure/B14642318.png)
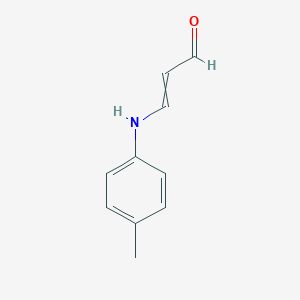
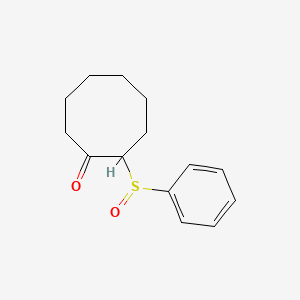
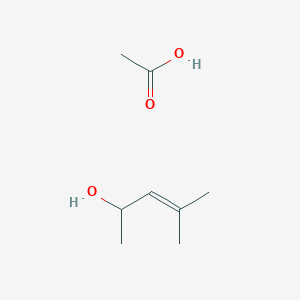
![1,3-Bis[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14642356.png)
